molecular formula C9H13ClN2O2S B1437397 2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride CAS No. 1171358-67-0

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride

Cat. No. B1437397
M. Wt: 248.73 g/mol
InChI Key: RBHSZTQMMHSROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride (ACBS) is a novel chemical compound used in scientific research as a tool to study the biochemical and physiological effects of its mechanism of action. ACBS is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory molecules called prostaglandins. ACBS has been used in a variety of laboratory experiments to study the effects of COX-2 inhibition on inflammation and other biological processes.

Scientific Research Applications

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives, which include compounds like 2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride, have been extensively explored in medicinal chemistry due to their broad bioactive spectrum. These derivatives have been developed from the structural modification of classical antibacterial aminobenzenesulfonamides, leading to a wide range of medicinal applications. Research has shown that sulfonamide derivatives exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic activities, among others. The continued development of these compounds is seen as valuable for the rational design of new drug molecules with broad spectrum, high activity, and low toxicity, offering new avenues for medicinal applications (He Shichao et al., 2016).

Carbonic Anhydrase Inhibitors and Other Applications

The primary sulfonamide moiety is a key feature in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Novel drugs incorporating this moiety, such as apricoxib and pazopanib, have shown significant antitumor activity. Sulfonamides have been the subject of numerous patents, particularly as CAIs for antiglaucoma agents and as compounds targeting tumor-associated isoforms CA IX/XII. The need for novel sulfonamides for various applications, including as selective antiglaucoma drugs and antitumor agents, is ongoing, highlighting the continued relevance of the sulfonamide structural motif in drug development (F. Carta et al., 2012).

Synthesis and Characterization of Novel Cyclic Compounds

Research into novel cyclic compounds containing aminobenzenesulfonamide, a core structure similar to 2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride, has led to the development of unique polyheterocyclic compounds. This includes the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent and the improvement of intramolecular reactions for the synthesis of cyclopenta[c]piperidine alkaloids. Such advancements indicate the versatility of aminobenzenesulfonamide derivatives in organic synthesis and their potential in the pharmaceutical industry (Kyosuke Kaneda, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .

properties

IUPAC Name

2-amino-N-cyclopropylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7;/h1-4,7,11H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHSZTQMMHSROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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